molecular formula C23H18N2O2 B14770572 4,4'-(1-Ethyl-1H-benzo[d]imidazole-4,7-diyl)dibenzaldehyde

4,4'-(1-Ethyl-1H-benzo[d]imidazole-4,7-diyl)dibenzaldehyde

Cat. No.: B14770572
M. Wt: 354.4 g/mol
InChI Key: HDBKTUGKRDXWDJ-UHFFFAOYSA-N
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Description

4,4’-(1-Ethyl-1H-benzo[d]imidazole-4,7-diyl)dibenzaldehyde is an organic compound with the molecular formula C23H18N2O2 It is a derivative of benzimidazole, a heterocyclic aromatic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(1-Ethyl-1H-benzo[d]imidazole-4,7-diyl)dibenzaldehyde typically involves the reaction of 1-ethyl-1H-benzo[d]imidazole with benzaldehyde derivatives under specific conditions. One common method is the condensation reaction, where the imidazole derivative reacts with benzaldehyde in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include optimization of reaction conditions to increase yield and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

4,4’-(1-Ethyl-1H-benzo[d]imidazole-4,7-diyl)dibenzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,4’-(1-Ethyl-1H-benzo[d]imidazole-4,7-diyl)dibenzaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,4’-(1-Ethyl-1H-benzo[d]imidazole-4,7-diyl)dibenzaldehyde depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways involved can vary based on the specific biological activity being investigated .

Comparison with Similar Compounds

Similar Compounds

    4,4’-(1-Methyl-1H-benzo[d]imidazole-4,7-diyl)dibenzaldehyde: Similar structure but with a methyl group instead of an ethyl group.

    4,4’-(1H-benzo[d]imidazole-4,7-diyl)dianiline: Contains aniline groups instead of aldehyde groups.

    4,7-Dibromo-1H-benzo[d]imidazole: Contains bromine atoms instead of aldehyde groups.

Uniqueness

4,4’-(1-Ethyl-1H-benzo[d]imidazole-4,7-diyl)dibenzaldehyde is unique due to the presence of both benzimidazole and aldehyde functional groups, which confer specific chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C23H18N2O2

Molecular Weight

354.4 g/mol

IUPAC Name

4-[1-ethyl-7-(4-formylphenyl)benzimidazol-4-yl]benzaldehyde

InChI

InChI=1S/C23H18N2O2/c1-2-25-15-24-22-20(18-7-3-16(13-26)4-8-18)11-12-21(23(22)25)19-9-5-17(14-27)6-10-19/h3-15H,2H2,1H3

InChI Key

HDBKTUGKRDXWDJ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=NC2=C(C=CC(=C21)C3=CC=C(C=C3)C=O)C4=CC=C(C=C4)C=O

Origin of Product

United States

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